molecular formula C29H33NO8 B12614941 (2S)-2-{[(5-methoxy-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-3-yl)acetyl]amino}propyl 4-methoxybenzoate

(2S)-2-{[(5-methoxy-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-3-yl)acetyl]amino}propyl 4-methoxybenzoate

Cat. No.: B12614941
M. Wt: 523.6 g/mol
InChI Key: ZKMITSFVTQIBRU-INIZCTEOSA-N
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Description

The compound (2S)-2-{[(5-methoxy-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-3-yl)acetyl]amino}propyl 4-methoxybenzoate is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a pyranochromen core, methoxy groups, and a benzoate ester, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-{[(5-methoxy-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-3-yl)acetyl]amino}propyl 4-methoxybenzoate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Pyranochromen Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyranochromen structure.

    Introduction of Methoxy Groups: Methoxy groups are introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Acetylation and Amination: The acetyl group is introduced via acetylation reactions, followed by amination to attach the amino group.

    Esterification: The final step involves esterification with 4-methoxybenzoic acid to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-{[(5-methoxy-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-3-yl)acetyl]amino}propyl 4-methoxybenzoate: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the methoxy and ester groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

(2S)-2-{[(5-methoxy-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-3-yl)acetyl]amino}propyl 4-methoxybenzoate:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-{[(5-methoxy-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-3-yl)acetyl]amino}propyl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

(2S)-2-{[(5-methoxy-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-3-yl)acetyl]amino}propyl 4-methoxybenzoate: can be compared with similar compounds such as:

  • (2S)-2-{[(5-methoxy-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-3-yl)acetyl]amino}propyl 4-hydroxybenzoate
  • (2S)-2-{[(5-methoxy-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-3-yl)acetyl]amino}propyl 4-chlorobenzoate

These compounds share similar core structures but differ in their substituents, which can influence their chemical reactivity and biological activity. The unique combination of functional groups in This compound

Properties

Molecular Formula

C29H33NO8

Molecular Weight

523.6 g/mol

IUPAC Name

[(2S)-2-[[2-(5-methoxy-4,8,8-trimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-3-yl)acetyl]amino]propyl] 4-methoxybenzoate

InChI

InChI=1S/C29H33NO8/c1-16(15-36-27(32)18-7-9-19(34-5)10-8-18)30-24(31)13-21-17(2)25-23(35-6)14-22-20(26(25)37-28(21)33)11-12-29(3,4)38-22/h7-10,14,16H,11-13,15H2,1-6H3,(H,30,31)/t16-/m0/s1

InChI Key

ZKMITSFVTQIBRU-INIZCTEOSA-N

Isomeric SMILES

CC1=C(C(=O)OC2=C3CCC(OC3=CC(=C12)OC)(C)C)CC(=O)N[C@@H](C)COC(=O)C4=CC=C(C=C4)OC

Canonical SMILES

CC1=C(C(=O)OC2=C3CCC(OC3=CC(=C12)OC)(C)C)CC(=O)NC(C)COC(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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